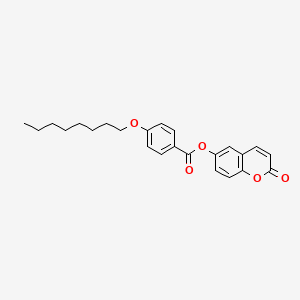![molecular formula C16H21NO3 B14182426 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane CAS No. 922501-12-0](/img/structure/B14182426.png)
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane is a chemical compound known for its unique structure and properties It features an oxetane ring, which is a four-membered cyclic ether, substituted with a nitromethyl group and a 2-(4-tert-butylphenyl)ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate can then undergo a cyclization reaction with an appropriate epoxide to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropan-1-ol: Similar in structure but lacks the nitromethyl group and oxetane ring.
2-Methyl-3-(4-tert-butylphenyl)propanol: Another related compound with a different functional group arrangement.
Propriétés
Numéro CAS |
922501-12-0 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-[2-(4-tert-butylphenyl)ethenyl]-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)14-6-4-13(5-7-14)8-9-16(10-17(18)19)11-20-12-16/h4-9H,10-12H2,1-3H3 |
Clé InChI |
LXRNAIWQSBSVIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2(COC2)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


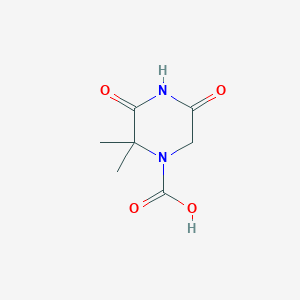
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
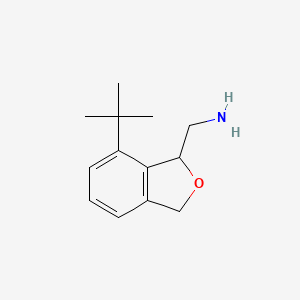
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
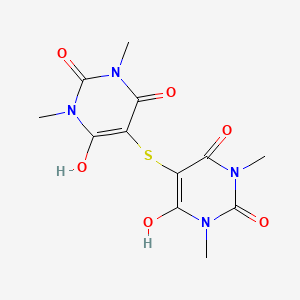
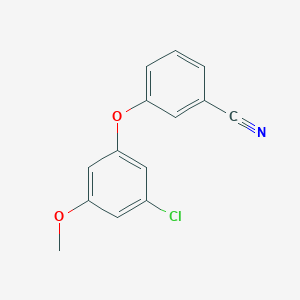
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


